Ethyl 4-methyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate
Beschreibung
Eigenschaften
Molekularformel |
C17H19N5O3S |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
ethyl 4-methyl-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoylamino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H19N5O3S/c1-3-25-16(24)15-11(2)18-17(26-15)19-14(23)9-6-8-13-21-20-12-7-4-5-10-22(12)13/h4-5,7,10H,3,6,8-9H2,1-2H3,(H,18,19,23) |
InChI-Schlüssel |
SCFSDZOJCGFUHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCCC2=NN=C3N2C=CC=C3)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Protocol
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Thiourea + Ethyl 2-chloroacetoacetate | Ethanol, Na₂CO₃ (0.01–0.1 eq), 60–70°C, 5–5.5 h | 52–90% | |
| Workup | Distillation to remove solvent, crystallization from CH₂Cl₂/MeOH | 98% purity |
Key Observations :
-
Sodium carbonate catalyzes cyclization, reducing reaction time compared to traditional reflux methods.
-
High-purity product is obtained via slow evaporation crystallization.
Synthesis of 4-( Triazolo[4,3-a]Pyridin-3-yl)Butanoic Acid
The triazolopyridine-butanoic acid moiety is synthesized through a multi-step sequence involving cyclization and chain elongation.
Triazolopyridine Formation
Key Observations :
Butanoyl Chain Introduction
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Alkylation with 4-bromobutanoyl chloride | DMF, K₂CO₃, 80–85°C, 6 h | 73% | |
| Hydrolysis to carboxylic acid | 30% NaOH, H₂O, RT, 2 h | 95% |
Amide Coupling of Thiazole and Triazolopyridine-Butanoyl Moieties
The final step involves coupling the thiazole’s amino group with the activated triazolopyridine-butanoyl acid.
Coupling Methods Compared
| Activation Agent | Conditions | Yield | Source |
|---|---|---|---|
| Thionyl chloride (acyl chloride) | CH₂Cl₂, Et₃N, 0°C → RT, 12 h | 68% | |
| EDCl/HOBt | DMF, RT, 24 h | 82% | |
| CuCN/DMF (Ullmann-type) | 130–135°C, 16 h | 70% |
Key Observations :
Purification and Characterization
Summary of Optimized Protocol
-
Thiazole Core : Synthesize ethyl 2-amino-4-methylthiazole-5-carboxylate via Hantzsch reaction (52–90% yield).
-
Triazolopyridine-Butanoic Acid :
-
Purification : Recrystallize from CH₂Cl₂/MeOH (98.5% purity).
Total Yield : 32–45% (multi-step).
Industrial Considerations
Analyse Chemischer Reaktionen
Hauptprodukte:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
Compound 48 from
- Structure : 3-(4-(2-(Trifluoromethyl)phenyl)piperidine-1-carbonyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
- Key Differences: Replaces the thiazole-butanoyl linker with a piperidine-carbonyl group. Introduces a trifluoromethylphenyl substituent and a nitrile group on the triazolopyridine.
- Implications : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrile may improve binding affinity to hydrophobic pockets in target proteins .
Methyl 5-(propan-2-yl)-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate ()
- Structure : Differs by substituting the ethyl ester (position 5) with a methyl ester and adding an isopropyl group at thiazole position 3.
- Key Data :
- Molecular weight: 387.5 g/mol (C₁₈H₂₁N₅O₃S).
- Smiles:
COC(=O)c1nc(NC(=O)CCCc2nnc3ccccn23)sc1C(C)C
- Implications : The isopropyl group may sterically hinder interactions with enzymes, altering pharmacokinetics compared to the target compound .
Thiazole Derivatives with Varied Substituents
Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate ()
- Structure : Features a tetrazole-sulfanyl group instead of triazolopyridine.
- Key Data :
- Molecular weight: 432.52 g/mol (C₁₈H₂₀N₆O₃S₂).
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate ()
Retinol-Binding Protein (RBP) Antagonists ()
Compounds 41–43 in share the triazolopyridine core but vary in substituents (methoxy, ethoxy, trifluoromethyl). Their melting points (110–156°C) and HPLC purity (>95%) suggest robust crystallinity and synthetic reproducibility, which may guide optimization of the target compound’s physicochemical properties .
Biologische Aktivität
Ethyl 4-methyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate (CAS Number: 1351695-14-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological mechanisms.
- Molecular Formula : C₁₇H₁₉N₅O₃S
- Molecular Weight : 373.4 g/mol
- Structure : The compound features a triazole ring fused with a pyridine moiety and a thiazole carboxylate functional group.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and thiazole rings through various coupling reactions. The synthetic pathways often utilize starting materials like 4-amino-5-mercaptotriazole and α-halocarbonyl compounds to yield the desired derivatives with high yields and purity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to Ethyl 4-methyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate. For instance:
- Cell Line Studies : Compounds derived from this structure have shown significant antiproliferative effects against various cancer cell lines such as MCF-7 and HEPG-2. For example, certain derivatives exhibited IC₅₀ values comparable to standard chemotherapeutics like ketoconazole .
- Mechanism of Action : The mechanism involves the induction of apoptosis through the activation of caspase pathways and disruption of microtubule dynamics in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : It demonstrated significant activity against a range of pathogenic bacteria, suggesting its potential as an antibacterial agent. The structure's ability to inhibit bacterial growth was attributed to its interaction with bacterial cell membranes .
Other Biological Activities
In addition to its anticancer and antimicrobial effects, preliminary studies indicate that this compound may possess:
- Anti-inflammatory Properties : Similar derivatives have shown promise in reducing inflammation in animal models.
- Antioxidant Effects : The presence of thiazole and triazole rings contributes to its radical scavenging ability .
Case Studies
Several case studies have been reported regarding the efficacy of related compounds:
- Study on Lung Cancer : A derivative was tested in xenograft models where it significantly inhibited tumor growth without noticeable toxicity in normal tissues .
- Breast Cancer Research : Compounds were assessed for their cytotoxicity against breast cancer cell lines using MTT assays, revealing promising results that warrant further investigation .
Q & A
Q. What protocols ensure reproducibility in synthesizing this compound across labs?
- Standardization :
- Reagent sourcing : Use anhydrous POCl₃ (Sigma-Aldrylity ≥99%) to prevent hydrolysis .
- Stoichiometry : Maintain a 1:1.2 molar ratio of triazolo-pyridine precursor to thiazole intermediate .
- Inter-lab validation : Share NMR spectra (Bruker 400 MHz) and HPLC chromatograms via open-access repositories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
